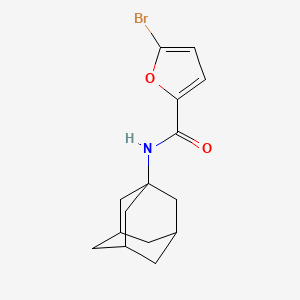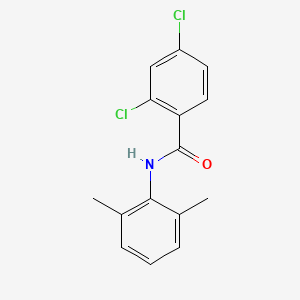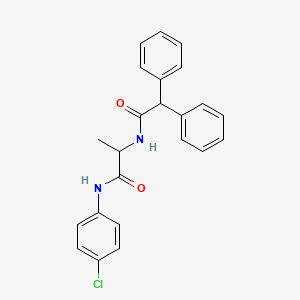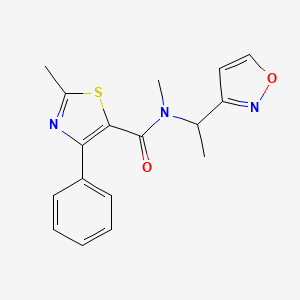![molecular formula C20H15BrClNO5S B4024158 methyl (5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4024158.png)
methyl (5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, which are closely related to the compound , involves the cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature. This process yields compounds in excellent yields and is characterized by available spectroscopic techniques. X-ray crystallography further confirms the structure of specific derivatives (Sher Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives, including the target compound, is typically analyzed using spectroscopic methods such as IR, 1H, and 13C NMR spectroscopy. X-ray crystallography provides definitive structural confirmation, revealing details about the molecular geometry, including bond lengths and angles, and the overall three-dimensional arrangement of atoms within the molecule (J. Szczepański et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving thiazolidinone derivatives can include cyclocondensation, electrophilic substitution, and nucleophilic addition. The reactivity of these compounds is significantly influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings, which can affect the outcomes of synthetic routes and the properties of the final products. The synthesis of related compounds involves reactions with ethyl bromopyruvate, hydrazine hydrate, and dimethyl acetylene dicarboxylate, leading to various thiazolidinone derivatives with potential biological activities (E. Rajanarendar et al., 2006).
Propiedades
IUPAC Name |
methyl 2-[(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNO5S/c1-27-18(24)10-23-19(25)17(29-20(23)26)9-13-8-14(21)6-7-16(13)28-11-12-4-2-3-5-15(12)22/h2-9H,10-11H2,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCONSOVGMMAIS-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(cyclobutylmethyl)-1-piperazinyl]nicotinamide](/img/structure/B4024076.png)
![N,4,7,7-tetramethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4024083.png)
![6-acetyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4024091.png)

![5-mesityl-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4024119.png)

![ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B4024127.png)
![methyl 1-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4024133.png)
![2-{1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4024156.png)
![1-(4-fluorophenyl)-3-[(2-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4024166.png)


![5-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4024181.png)
